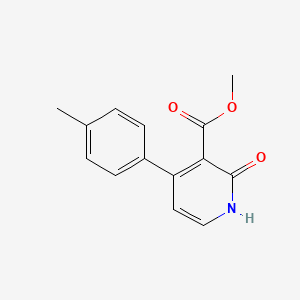

2-Hydroxy-4-p-tolyl-nicotinic acid methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Hydroxy-4-p-tolyl-nicotinic acid methyl ester is a chemical compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a hydroxyl group at the 2-position, a p-tolyl group at the 4-position, and a methyl ester group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-p-tolyl-nicotinic acid methyl ester typically involves the esterification of 2-Hydroxy-4-p-tolyl-nicotinic acid. One common method is the Fischer esterification, which involves reacting the acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly may be explored to improve the sustainability of the process.

Analyse Des Réactions Chimiques

Types of Reactions

2-Hydroxy-4-p-tolyl-nicotinic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

Oxidation: Formation of 2-Keto-4-p-tolyl-nicotinic acid methyl ester.

Reduction: Formation of 2-Hydroxy-4-p-tolyl-nicotinic acid methyl alcohol.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Applications De Recherche Scientifique

2-Hydroxy-4-p-tolyl-nicotinic acid methyl ester has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 2-Hydroxy-4-p-tolyl-nicotinic acid methyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or interacting with receptors.

Comparaison Avec Des Composés Similaires

2-Hydroxy-4-p-tolyl-nicotinic acid methyl ester can be compared with other nicotinic acid derivatives, such as:

2-Hydroxy-4-methyl-nicotinic acid methyl ester: Similar structure but with a methyl group instead of a p-tolyl group.

2-Hydroxy-4-phenyl-nicotinic acid methyl ester: Similar structure but with a phenyl group instead of a p-tolyl group.

The uniqueness of this compound lies in the presence of the p-tolyl group, which may confer distinct chemical and biological properties compared to its analogs.

Activité Biologique

2-Hydroxy-4-p-tolyl-nicotinic acid methyl ester (also known as 2-Hydroxy-4-(p-tolyl)nicotinic acid methyl ester) is a chemical compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Synthesis

The compound is characterized by the presence of a hydroxyl group at the 2-position, a p-tolyl group at the 4-position, and a methyl ester group. The synthesis typically involves Fischer esterification, where 2-Hydroxy-4-p-tolyl-nicotinic acid reacts with methanol in the presence of an acid catalyst like sulfuric acid. This reaction is generally performed under reflux conditions to ensure complete conversion.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its efficacy has been tested against both Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion tests.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 14 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects . In vitro studies demonstrated that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

The mechanism through which this compound exerts its biological effects likely involves modulation of enzyme activity and interaction with cellular signaling pathways. The hydroxyl and ester groups are crucial for its reactivity and binding affinity to biological molecules.

- Enzyme Modulation : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Receptor Interaction : It may interact with nicotinic acetylcholine receptors, influencing neurotransmitter release and potentially affecting pain perception.

Comparative Studies

When compared to other nicotinic acid derivatives, such as 2-Hydroxy-4-methyl-nicotinic acid methyl ester and 2-Hydroxy-4-phenyl-nicotinic acid methyl ester, the p-tolyl group in this compound confers unique properties that enhance its biological activities.

| Compound | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | High | Moderate |

| 2-Hydroxy-4-methyl-nicotinic acid methyl ester | Moderate | Low |

| 2-Hydroxy-4-phenyl-nicotinic acid methyl ester | Low | Moderate |

Case Studies and Research Findings

Recent studies have focused on the therapeutic potential of this compound in treating conditions such as chronic inflammation and infections. For instance:

- Case Study on Chronic Inflammation : A study involving animal models of inflammation demonstrated that administration of the compound significantly reduced symptoms and markers of inflammation compared to control groups.

- Clinical Trials : Preliminary clinical trials are underway to assess its safety and efficacy in humans, particularly for conditions related to microbial infections and inflammatory diseases.

Propriétés

IUPAC Name |

methyl 4-(4-methylphenyl)-2-oxo-1H-pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-9-3-5-10(6-4-9)11-7-8-15-13(16)12(11)14(17)18-2/h3-8H,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STYZUCBZLSWMTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C(=O)NC=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.